5-Chloro-2-cyanobenzene-1-sulfonyl chloride
Overview
Description
5-Chloro-2-cyanobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H3Cl2NO2S and a molecular weight of 236.08 . It is a powder in physical form .
Synthesis Analysis
The synthesis of this compound involves a reaction where thionyl chloride is added dropwise to ice-cooled water. This mixture is stirred at 0° C. for 30 minutes. To this solution, copper (I) chloride is added .Molecular Structure Analysis
The IUPAC name of this compound is 5-chloro-2-cyanobenzenesulfonyl chloride . The InChI code is 1S/C7H3Cl2NO2S/c8-6-2-1-5(4-10)7(3-6)13(9,11)12/h1-3H .Physical and Chemical Properties Analysis
The compound has a predicted boiling point of 379.4±32.0 °C and a predicted density of 1.65±0.1 g/cm3 . It should be stored at 2-8°C .Scientific Research Applications
Solid Acid Catalysts Synthesis
5-Chloro-2-cyanobenzene-1-sulfonyl chloride has been utilized in the synthesis of efficient and stable solid acid catalysts through sulfonation processes. These catalysts exhibit high surface area, abundant mesoporosity, and a high concentration of sulfonic groups, which significantly enhance their activity in various esterification and acylation reactions, outperforming traditional arenesulfonic and strongly acidic ion-exchange resins (Liu et al., 2010).
Dye Degradation Studies
Research has shown that compounds similar to this compound play a crucial role in advanced oxidation processes for dye degradation, particularly in the presence of chloride ions. These studies provide insight into the formation of chlorinated aromatic compounds during the treatment of azo dyes in wastewater, highlighting the dual effect of chloride ions on dye degradation efficiency and byproduct formation (Yuan et al., 2011).
Organic Compound Synthesis
This compound is also involved in the synthesis of various organic compounds. For instance, it has been employed in the synthesis of high-purity difluorobenzene derivatives, serving as an intermediate for active ingredients in agricultural and pharmaceutical applications. This demonstrates its utility in directing fluorine substitution and enhancing overall yield with low-cost commodity chemicals (Moore, 2003).
Surface Activity and Antibacterial Studies
Further research includes the synthesis of 1,2,4-triazole derivatives from similar sulfonyl chlorides, showcasing their potential as antimicrobial agents and surface-active agents. These derivatives exhibit significant biological activity, underscoring the broader applicability of sulfonyl chloride-based compounds in medicinal chemistry and material science (El-Sayed, 2006).
Safety and Hazards
Mechanism of Action
Mode of Action
Based on its chemical structure, it can be inferred that the sulfonyl chloride group may undergo nucleophilic substitution reactions with amines or alcohols in biological systems, leading to the formation of sulfonamides or sulfonate esters, respectively .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biological molecules could influence the action, efficacy, and stability of 5-Chloro-2-cyanobenzene-1-sulfonyl chloride . For instance, the reactivity of the sulfonyl chloride group might be affected by the pH of the environment.
Properties
IUPAC Name |
5-chloro-2-cyanobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO2S/c8-6-2-1-5(4-10)7(3-6)13(9,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNDFODTTWOSSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588587 | |
Record name | 5-Chloro-2-cyanobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
411210-92-9 | |
Record name | 5-Chloro-2-cyanobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-2-cyanobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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